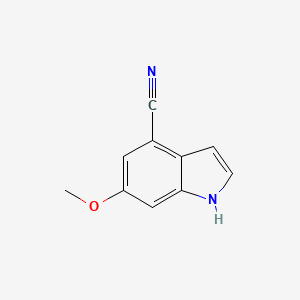

6-methoxy-1H-indole-4-carbonitrile

Description

6-Methoxy-1H-indole-4-carbonitrile is a specific isomer within the family of methoxy-substituted indole (B1671886) carbonitriles. The structure features an indole ring system with a methoxy (B1213986) group (-OCH3) at the 6-position and a cyano group (-CN) at the 4-position. To date, detailed scientific literature exclusively focused on this compound is scarce. However, by examining its structural relatives, we can infer its potential chemical behavior and areas of scientific interest.

The presence of the methoxy group, an electron-donating group, and the cyano group, an electron-withdrawing group, on the indole ring suggests a molecule with unique electronic properties that could influence its reactivity and biological interactions.

Research into indole carbonitriles is a dynamic and expanding field, driven by their diverse biological activities and utility as synthetic intermediates. The exploration of these compounds has yielded a vast number of biologically active molecules with significant therapeutic potential. sigmaaldrich.com

Current research trajectories can be broadly categorized as follows:

Drug Discovery and Development: A primary focus of research is the identification and optimization of indole carbonitriles as therapeutic agents. They have shown promise in a variety of disease areas.

Anticancer Agents: Many indole derivatives are being investigated for their anticancer properties. For instance, certain 1H-indole-3-carbonitrile derivatives have been developed as potent Tropomyosin receptor kinase (TRK) inhibitors, which are promising targets in cancers with NTRK gene fusions. rsc.org

Antidiabetic Agents: Researchers have synthesized series of indole-pyridine carbonitrile derivatives and evaluated their potential as antidiabetic agents. Several of these compounds have exhibited potent inhibitory activities against α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. nih.govmdpi.com

Anti-tubercular Agents: The indole scaffold is recognized as a promising starting point for the discovery of new anti-tubercular drugs. Indole derivatives are being explored for their ability to combat drug-resistant tuberculosis. sigmaaldrich.com

Fluorescent Probes: 4-Cyanoindole derivatives, such as 4-cyanotryptophan, are being utilized as fluorescent probes in biological spectroscopy and microscopy. These molecules exhibit unique photophysical properties that make them valuable tools for studying biological processes. nih.gov

Synthetic Methodology: There is ongoing research into developing new and efficient synthetic methods for the preparation of functionalized indoles. This includes the use of green chemistry principles, such as microwave-assisted synthesis, to produce indole derivatives in a more environmentally friendly manner. chim.it Cross-coupling reactions, such as the Sonogashira, Suzuki–Miyaura, Stille, and Heck reactions, are also being employed to create a diverse range of substituted indole-2-carbonitriles. acs.orgambeed.comresearchgate.net

The following interactive data table summarizes the research applications of various indole carbonitriles based on available literature.

| Indole Carbonitrile Derivative | Research Application | Key Findings | Citation(s) |

| 1H-Indole-3-carbonitrile Derivatives | Anticancer (TRK Inhibitors) | Demonstrated significant antiproliferative effects against TRK-dependent cell lines. | rsc.org |

| Indole-Pyridine Carbonitriles | Antidiabetic | Exhibited potent inhibitory activities against α-glucosidase and α-amylase. | nih.govmdpi.com |

| 4-Cyanotryptophan | Fluorescent Probe | Versatile fluorophore for biological spectroscopy and imaging. | nih.gov |

| Substituted Indole-2-carbonitriles | Synthetic Intermediates | Utilized in cross-coupling reactions to generate molecular diversity for potential drug design. | acs.orgambeed.comresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-13-8-4-7(6-11)9-2-3-12-10(9)5-8/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWDARDGPGIXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=CNC2=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton of a molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, 6-methoxy-1H-indole-2-carbonitrile, the methoxy (B1213986) group protons appear as a singlet at approximately 3.81-3.87 ppm. The aromatic protons on the indole (B1671886) ring exhibit signals in the range of 6.66 to 7.38 ppm. mdpi.com For other similar indole derivatives, the indole NH proton typically appears as a broad singlet at a lower field, often above 8.0 ppm. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for a Related Indole Compound

| Functional Group | Chemical Shift (δ) in ppm |

|---|---|

| -OCH₃ | 3.81 - 3.87 |

| Aromatic-H | 6.66 - 7.38 |

| Indole NH | > 8.0 |

Data is for the related compound 6-methoxy-1H-indole-2-carbonitrile and serves as a representative example. mdpi.com

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. For the related compound, 3-iodo-6-methoxy-1H-indole-2-carbonitrile, the carbon of the methoxy group resonates at approximately 55.8 ppm. mdpi.com The carbons of the indole ring and the nitrile group show signals in the aromatic and quaternary carbon region of the spectrum, typically between 92 and 161 ppm. mdpi.com For instance, in 6-methoxy-1H-indole-2-carbonitrile, the quaternary carbon attached to the methoxy group (C6) appears at 160.4 ppm. mdpi.com

Table 2: Representative ¹³C NMR Spectral Data for a Related Indole Compound

| Functional Group | Chemical Shift (δ) in ppm |

|---|---|

| -OCH₃ | 55.8 |

| Aromatic & Nitrile Carbons | 92 - 161 |

Data is for the related compound 3-iodo-6-methoxy-1H-indole-2-carbonitrile and serves as a representative example. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of the compound. For the related compound 3-iodo-6-methoxy-1H-indole-2-carbonitrile, the calculated mass for the protonated molecule [M+H]⁺ is 298.96813, and the experimentally found mass is 298.96741, confirming its elemental composition. mdpi.com A similar analysis for 6-methoxy-1H-indole-4-carbonitrile would yield its precise molecular weight and elemental formula, providing strong evidence for its identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. rsc.org

The IR spectrum of a compound like this compound is expected to show characteristic absorption bands:

N-H Stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring. In similar indole compounds, this band has been observed around 3336 cm⁻¹. nih.gov

C≡N Stretch: A sharp, medium-intensity band around 2200-2260 cm⁻¹ is a clear indicator of the nitrile functional group.

C-O Stretch: The C-O stretching of the methoxy group would typically appear in the region of 1000-1300 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group is seen just below 3000 cm⁻¹.

C=C Stretches: Aromatic C=C bond stretching vibrations within the indole ring typically appear in the 1450-1600 cm⁻¹ region.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Indole) | 3300 - 3500 |

| C≡N Stretch (Nitrile) | 2200 - 2260 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

| C-H Stretch (Aromatic) | > 3000 |

| C-H Stretch (Aliphatic) | < 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) stands as the cornerstone for elucidating the precise three-dimensional structure of crystalline solids. For this compound, single-crystal X-ray diffraction would provide unequivocal proof of its molecular connectivity, conformation, and the packing of molecules within the crystal lattice.

While a specific crystal structure for this compound is not publicly available, the analysis of closely related indole derivatives provides a strong precedent for the expected methodology and the nature of the results. For instance, the analysis of compounds like 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile reveals the typical data obtained from such an experiment. researchgate.net The process involves irradiating a single crystal of the compound with monochromatic X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined.

The expected data from a single-crystal XRD analysis of this compound would be presented in a crystallographic data table. This table would include key parameters that define the crystal's unit cell and the quality of the structural refinement.

| Parameter | Expected Value |

|---|---|

| Chemical formula | C₁₀H₈N₂O |

| Formula weight | 172.18 g/mol |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | P2₁/c or Pbca (examples) |

| a (Å) | ~7-15 |

| b (Å) | ~5-10 |

| c (Å) | ~10-25 |

| α (°) | 90 |

| β (°) | ~90-105 |

| γ (°) | 90 |

| Volume (ų) | ~800-1500 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.3-1.5 |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 or 293 |

This data would be instrumental in confirming the planarity of the indole ring system and the orientation of the methoxy and carbonitrile substituents. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Chromatographic Methods in Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and facilitating its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a primary method for assessing the purity of this compound. This technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture).

A typical HPLC-UV method for an indole derivative like this compound would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.net The UV detector would be set to a wavelength where the indole chromophore exhibits strong absorbance, typically in the range of 220-280 nm. The result is a chromatogram where the peak area of this compound is proportional to its concentration, allowing for the quantification of its purity.

| Parameter | Typical Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on exact conditions |

The purity is generally reported as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Elemental Analysis

Elemental analysis provides the fundamental percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of this compound. This technique is crucial for confirming the empirical formula of the compound, which in turn supports the proposed molecular formula (C₁₀H₈N₂O).

The analysis is performed using a CHN analyzer, which combusts the sample at a high temperature. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the mass percentage of each element. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

| Element | Theoretical (%) | Found (%) (Typical Range) |

|---|---|---|

| Carbon (C) | 69.76 | 69.56 - 69.96 |

| Hydrogen (H) | 4.68 | 4.58 - 4.78 |

| Nitrogen (N) | 16.27 | 16.07 - 16.47 |

The results of elemental analysis, in conjunction with spectroscopic data, provide a comprehensive and definitive characterization of this compound. samipubco.com

Computational and Theoretical Investigations of 6 Methoxy 1h Indole 4 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules with high accuracy. For indole (B1671886) derivatives, DFT calculations help in understanding their fundamental chemical nature.

Analysis of Electronic Structure and Frontier Orbitals

The electronic structure of a molecule dictates its physical and chemical properties. DFT calculations are used to determine the distribution of electrons within the 6-methoxy-1H-indole-4-carbonitrile molecule. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. For similar indole systems, the HOMO is typically located over the electron-rich indole ring, while the LUMO may be distributed over the entire molecule, including the electron-withdrawing nitrile group. The energy gap between these frontier orbitals provides a measure of the molecule's stability.

Table 1: Representative Frontier Orbital Energies for Indole Derivatives

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Indole | -7.51 | -2.34 | 5.17 |

| 1-methylindole | -7.35 | -2.25 | 5.10 |

This table presents data for related indole compounds to illustrate typical values, as specific data for this compound was not available in the searched literature.

Prediction of Chemical Reactivity and Regioselectivity

Furthermore, DFT can predict the regioselectivity of chemical reactions, meaning it can identify which atoms in the this compound molecule are most susceptible to electrophilic or nucleophilic attack. This is often achieved by calculating condensed Fukui functions or mapping the molecular electrostatic potential (MEP). The methoxy (B1213986) group at the 6-position and the nitrile group at the 4-position significantly influence the electron distribution in the indole ring, thereby directing the course of chemical reactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target.

Binding Affinity Predictions

For this compound, molecular docking simulations can be used to predict its binding mode and affinity for various protein targets implicated in disease. The docking process involves placing the ligand into the binding site of the protein and calculating a score that estimates the strength of the interaction, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the indole derivative and the amino acid residues of the target protein.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational modeling plays a vital role in establishing these relationships, often through Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies use statistical methods to correlate variations in the chemical structure of a series of compounds with changes in their measured biological activity. For indole derivatives, these models can predict the activity of new, unsynthesized compounds based on calculated molecular descriptors, thereby prioritizing the most promising candidates for synthesis and testing.

In Silico Assessment of Drug-Likeness and Bioavailability Profiles

Before a compound can be considered a potential drug, it must possess favorable ADME properties (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties early in the drug discovery process, reducing the risk of late-stage failures.

For this compound, various computational models can predict its drug-likeness based on criteria such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Additionally, its bioavailability profile, including parameters like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 enzymes, can be estimated using predictive models. These predictions help to assess the compound's potential to be orally available and to reach its target in the body without causing significant metabolic liabilities.

Table 2: Predicted ADME Properties for Representative Indole Derivatives

| Compound | Mol LogP | Water Solubility (log mol/L) | Human Intestinal Absorption |

|---|---|---|---|

| Compound A | < 5 | Good | High |

| Compound B | < 5 | Moderate | High |

This is an illustrative table as specific in silico ADME data for this compound was not available in the searched literature.

Biological Activity and Mechanistic Studies in Vitro and Preclinical

General Biological Significance of Indole (B1671886) Derivatives

Indole, a heterocyclic aromatic organic compound, is a pivotal scaffold in medicinal chemistry due to its presence in a wide array of biologically active natural and synthetic molecules. nih.govwisdomlib.org The indole nucleus, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a common structural feature in many pharmacologically significant compounds. wisdomlib.orgwisdomlib.org Its derivatives have garnered significant attention for their diverse biological activities, including anticancer, antifungal, anti-inflammatory, antioxidant, and antimicrobial properties. nih.govwisdomlib.orgresearchgate.net

The chemical versatility of the indole ring allows for various modifications, leading to the development of novel drug candidates for treating a range of diseases. nih.gov Prominent examples of indole-based drugs include the anticancer agents vincristine (B1662923) and vinblastine, the antihypertensive drug reserpine, and the antidepressant amedalin, highlighting the therapeutic importance of this structural motif. nih.gov The broad spectrum of biological activities exhibited by indole derivatives underscores their immense potential for the discovery and design of new therapeutic agents. researchgate.netimpactfactor.org Many naturally occurring and synthetic indole compounds are known to interact with multiple receptors and enzymes in the human body, making them a valuable source for developing new lead structures in drug discovery. nih.govresearchgate.net

In Vitro Anti-proliferative and Cytotoxic Activity

The anti-proliferative and cytotoxic effects of indole derivatives, including those with methoxy (B1213986) and carbonitrile substitutions, have been a subject of significant research interest. These compounds have been evaluated against various cancer cell lines to determine their potential as anticancer agents.

Evaluation against Specific Cancer Cell Lines

Synthetic 6,7-annulated-4-substituted indole compounds have demonstrated anti-proliferative activity against human HL-60 tumor cells in vitro, with most compounds inhibiting metabolic activity in the low-micromolar range. nih.gov Similarly, certain bis-indole derivatives have shown enhanced anti-proliferative effects against a variety of human cancer cell lines compared to their monomeric counterparts. mdpi.com For instance, a specific bis-indole analogue, compound 49, significantly inhibited the proliferation of the A549 lung cancer cell line with minimal effects on non-cancerous cells. mdpi.com

Studies on di-spirooxindole analogs have also revealed their anticancer potential. Compound 4b was identified as a potent agent against the prostate cancer cell line PC3, while compounds 4a and 4l were active against HeLa cervical cancer cells. semanticscholar.org Furthermore, compound 4i , which contains a nitro-substituted isatin (B1672199) ring and a meta-fluoro-substituted benzylidenecyclohexanone moiety, showed promise against the triple-negative breast cancer cell line MDA-MB-231. semanticscholar.org Another study highlighted a di-spirooxindole analog, compound 4j , with a 6-methoxy isatin group, which exhibited significant anticancer potential. semanticscholar.org

The inhibitory activity of various compounds against different cancer cell lines is summarized in the table below.

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

| Compound 49 | A549 (Lung) | Significant Inhibition | mdpi.com |

| Compound 4b | PC3 (Prostate) | 3.7 ± 1.0 µM | semanticscholar.org |

| Compound 4a | HeLa (Cervical) | 7.1 ± 0.2 µM | semanticscholar.org |

| Compound 4l | HeLa (Cervical) | 7.2 ± 0.5 µM | semanticscholar.org |

| Compound 4i | MDA-MB-231 (Breast) | 7.63 ± 0.08 µM | semanticscholar.org |

| Compound 4j | - | 11.9 ± 0.04 µM | semanticscholar.org |

| Indole-3-ethenamide | A549 (Lung) | 3 µM | mdpi.com |

| Expansol B | A549 (Lung) | 1.9 µM | mdpi.com |

| Terrestrol G | A549 (Lung) | 5.7 µM | mdpi.com |

Insights into Structure-Activity Relationships for Methoxy-Indole-Carbonitriles

The biological activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. Methoxy groups, being electron-donating, enhance the reactivity of the indole nucleus. chim.it The presence of a methoxy group can influence the molecule's polarity and its interaction with biological targets. nih.gov

In the context of anti-HIV agents, the substitution pattern on the indole core plays a crucial role. For instance, in a series of bis-indole compounds, a 3,5-dimethoxy substitution on a terminal phenyl ring (Ring D) led to a slight decrease in biological activity. nih.gov

Structure-activity relationship (SAR) studies on various indole derivatives have provided valuable insights for designing more potent compounds. For example, in a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, replacing an 8-methoxy group with a hydrogen atom or a methyl group resulted in a retention of efficacy. acs.org This suggests that for this particular scaffold, the methoxy group at the 8-position is not essential for its primary activity.

The development of novel indole derivatives often involves a bioisosteric approach, where one functional group is replaced by another with similar physical or chemical properties. nih.gov This strategy has been employed to develop novel antifungal indole derivatives. nih.gov The synthesis of methoxy-activated indoles has also been a key strategy for diversifying the regiochemical behavior and biological activity of these compounds. chim.it

Antifungal Activity of Related Methoxy-Indole Compounds

Several studies have highlighted the antifungal potential of indole derivatives, including those containing methoxy groups. For instance, a series of indole-linked triazole derivatives demonstrated excellent antifungal activities against Candida albicans and C. krusei. nih.gov The presence of chloro, hydroxy, and methoxy substituents on the indole ring was found to be beneficial for this activity. nih.gov

One study reported that an indole-triazole derivative, compound 3d , showed significant promise as a lead compound against Methicillin-resistant Staphylococcus aureus (MRSA) and C. krusei. nih.gov Another research synthesized new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties, which exhibited a broad spectrum of antimicrobial activity. nih.gov

Structure-activity relationship studies have indicated that the indole ring system is crucial for antifungal activity. nih.gov Novel indole derivatives incorporating a thiochroman (B1618051) moiety have been synthesized and evaluated for their in vitro antifungal activity against Candida albicans and Cryptococcus neoformans. nih.gov Furthermore, novel indole compounds bridged with a 1,2,3-triazole motif have shown antifungal activity against plant pathogens like Colletotrichum capsici and cotton Physalospora. nih.gov

Anticholinesterase Activity

Methoxy-activated indole derivatives have been investigated for their potential as anticholinesterase agents. chim.it The indole scaffold is found in various compounds that exhibit inhibitory activity against cholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's disease. researchgate.net While specific studies on the anticholinesterase activity of 6-methoxy-1H-indole-4-carbonitrile are not detailed in the provided context, the general class of methoxy indole derivatives has shown promise in this area. chim.it

Antioxidant Properties

Indole derivatives, including those with methoxy substitutions, are recognized for their antioxidant potential. nih.govresearchgate.net The indole nucleus can act as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov The antioxidant activity is influenced by the type and position of substituents on the indole moiety. nih.gov

The presence of a methoxy group can enhance the antioxidant capacity of indole compounds. chim.it Studies on various tryptophan and tryptamine (B22526) derivatives have shown that the radical stabilization within the indole system is crucial for their observed antioxidant activity. nih.gov While direct studies on the antioxidant properties of this compound were not found, the general characteristics of methoxy-indoles suggest it may possess such properties.

Emerging Applications and Future Research Directions

6-Methoxy-1H-Indole-4-Carbonitrile as a Synthon in Organic Synthesis

The indole (B1671886) scaffold is a critical building block in organic synthesis. nih.gov The strategic placement of the methoxy (B1213986) and carbonitrile groups on the 6- and 4-positions, respectively, makes this compound a valuable intermediate for constructing molecules of greater complexity.

The chemical architecture of this compound allows it to serve as a foundational unit for creating more elaborate indole-containing molecules. Research on the isomeric 6-methoxy-1H-indole-2-carbonitrile has demonstrated the utility of this scaffold in palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions. nih.govmdpi.com These methods enable the introduction of various substituents onto the indole core, yielding di-, tri-, and tetra-substituted indole derivatives. nih.gov It is anticipated that this compound could similarly undergo functionalization at different positions of the indole ring, providing access to a diverse library of complex molecules. The nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functionalities, further expanding its synthetic utility.

Table 1: Potential Cross-Coupling Reactions for Synthesis of Indole Derivatives This table is based on established reactions performed on the isomeric 6-methoxy-1H-indole-2-carbonitrile and represents potential applications for the 4-carbonitrile isomer.

| Reaction Name | Reagents/Catalyst | Type of Bond Formed | Potential Derivative |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid, Pd catalyst, Base | C-C | Aryl- or vinyl-substituted indoles |

| Heck | Alkene, Pd catalyst, Base | C-C | Alkenyl-substituted indoles |

| Sonogashira | Terminal alkyne, Pd/Cu catalyst, Base | C-C (alkyne) | Alkynyl-substituted indoles |

| Stille | Organostannane, Pd catalyst | C-C | Aryl-, vinyl-, or alkyl-substituted indoles |

Indole derivatives are effective precursors for synthesizing various fused polycyclic systems and other heterocyclic compounds. mdpi.com The reactivity of the indole ring and the versatility of the nitrile group in this compound make it a suitable starting material for constructing advanced heterocyclic structures. For instance, synthetic methods have been developed to convert primary amines into complex heterocycles like imidazo[1,2-a]pyridines and 7-azaindoles in two steps using nitrile-containing precursors. researchgate.net The nitrile functionality can participate in cyclization reactions to form new rings, while the indole nucleus can be built upon to create larger, fused aromatic systems. This capability is crucial for generating novel molecular frameworks for evaluation in medicinal chemistry and materials science.

Potential in Medicinal Chemistry and Drug Discovery (Preclinical Stage)

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. nih.govchim.it Methoxy-substituted indoles, in particular, have been the subject of extensive research due to their wide-ranging biological activities, including anticancer, anti-HIV, and anti-inflammatory properties. chim.it

The this compound scaffold holds considerable promise for the design of new therapeutic agents. Preclinical investigations into structurally similar compounds have highlighted the potential of this chemical class. For example, 1H-benzylindole derivatives bearing a 4-methoxy substitution have been identified as potent inhibitors of HIV integrase, a key enzyme in the viral replication cycle. nih.gov In these studies, the 4-methoxy group was found to be crucial for the observed anti-HIV activity. nih.gov

Furthermore, other indole-carbonitrile derivatives have been developed as potent inhibitors of Tropomyosin receptor kinase (TRK), a promising target in cancers driven by NTRK gene fusions. This underscores the potential of the indole-carbonitrile framework in developing targeted cancer therapies. Given these findings, this compound represents a valuable starting point for structure-activity relationship (SAR) studies aimed at discovering novel drug candidates for various diseases.

Applications in Material Science

The unique photophysical and electronic properties of indole-based compounds have led to their exploration in the field of material science.

Indole derivatives are being investigated as components of organic electronic materials. Specifically, fused indole derivatives have been synthesized and used as high triplet energy hole transport materials in deep blue phosphorescent organic light-emitting diodes (OLEDs). rsc.org These materials achieved high external quantum efficiencies, demonstrating the viability of the indole core in high-performance electronic devices. rsc.org

Additionally, the synthesis of a methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate was explored as a novel building block for organic semiconductors. chim.it The design of indigo derivatives, which share structural similarities with indoles, has also been shown to allow for the tuning of optoelectronic properties for use in organic field-effect transistors (OFETs). rsc.org These examples suggest that the electronic properties of this compound, influenced by its electron-donating methoxy group and electron-withdrawing nitrile group, could be harnessed for the development of new organic semiconductor materials.

Polymers and Dyes

There is no available research in the reviewed scientific literature that details the use or potential application of this compound in the development of polymers or dyes. The synthesis and properties of polymers and dyes are highly specific to the chemical structure of the monomer or chromophore. Without experimental data on the reactivity, stability, and spectral properties of this specific compound, any discussion of its potential in these fields would be purely speculative.

Fluorescent Materials

Similarly, the fluorescent properties of this compound have not been reported. The fluorescence of a molecule is dependent on its unique electronic structure, which is determined by the precise arrangement of its atoms and functional groups. While many indole derivatives exhibit fluorescence, this property must be experimentally determined for each specific compound.

Biotechnological Production and Optimization (e.g., from microbial sources for related compounds)

The biotechnological production of indole and its derivatives is an active area of research, with engineered microorganisms being developed to synthesize these compounds from simple carbon sources. However, there are no published studies on the microbial production of this compound. Research in this area has primarily focused on the production of the parent indole ring or more common, naturally occurring indole alkaloids.

Advanced Methodological Development for Synthesis and Characterization

While numerous advanced methods exist for the synthesis and functionalization of the indole core, specific synthetic routes to this compound are not described in the literature. General methods for indole synthesis, such as the Fischer, Bischler, or Larock indole syntheses, could theoretically be adapted, but the specific precursors and reaction conditions required for the synthesis of this isomer have not been reported. Furthermore, detailed characterization data (e.g., NMR, IR, Mass Spectrometry) for this compound are not publicly available, which is essential for confirming its structure and purity.

Exploration of Novel Biological Targets and Mechanisms

The biological activity of a compound is intimately linked to its three-dimensional structure and its ability to interact with specific biological targets. As there are no published studies on the biological evaluation of this compound, its potential biological targets and mechanisms of action remain unknown. While other indole derivatives have shown a wide range of pharmacological activities, these findings cannot be directly extrapolated to this unexplored compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-methoxy-1H-indole-4-carbonitrile, and how does the nitrile group influence subsequent functionalization?

- Methodological Answer : The synthesis typically involves indole ring formation followed by nitrile introduction. For example, Sonogashira coupling can assemble the indole core, while cyanation via Pd-catalyzed reactions or nucleophilic substitution introduces the nitrile group . The nitrile group enhances reactivity for further transformations, such as hydrolysis to carboxylic acids (using acidic KMnO₄) or reduction to amines (via LiAlH₄ in anhydrous ether) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography resolves the molecular geometry and substituent positions (e.g., dihedral angles between rings) .

- ¹H/¹³C NMR identifies methoxy and nitrile environments, with distinct shifts for C≡N (~110-120 ppm in ¹³C) and aromatic protons.

- IR spectroscopy confirms nitrile absorption near 2225 cm⁻¹ .

Q. How does the substitution pattern on the indole ring affect the compound’s biochemical interactions?

- Methodological Answer : Positional isomerism (e.g., 3- vs. 4-carbonitrile) alters steric and electronic properties. For example, 4-methoxy-1H-indole-3-carbonitrile shows PAK1 inhibition due to hydrophobic pocket compatibility, while 4-carbonitrile derivatives may exhibit distinct binding modes with enzymes or receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields of derivatives synthesized under varying catalytic conditions?

- Methodological Answer : Systematic optimization of catalysts (e.g., CuI vs. Pd) and solvents (polar aprotic vs. ethers) is critical. For instance, CuI-mediated indole formation may reduce side products compared to thermal cyclization. Contradictions in yields often arise from trace moisture or oxygen sensitivity, necessitating rigorous inert conditions .

Q. What computational strategies predict the reactivity of the nitrile group in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electrophilicity at the nitrile carbon, while molecular docking simulates interactions with biological targets (e.g., kinase active sites). Predicted reactivity indices (e.g., Fukui functions) should be validated against experimental kinetic data from nucleophilic addition trials .

Q. What strategies mitigate competing side reactions during nitrile functionalization?

- Methodological Answer :

- Selective reduction : Use LiAlH₄ at low temperatures (-78°C) to avoid over-reduction to primary amines .

- Acid hydrolysis : Controlled H₂SO₄/KMnO₄ conditions prevent indole ring degradation .

- Protection/deprotection : Temporarily block reactive sites (e.g., methoxy groups) with silyl ethers before nitrile modification .

Q. How do solvent effects influence the compound’s stability and reaction outcomes?

- Methodological Answer : Polar solvents (DMF, acetonitrile) stabilize charge-separated intermediates in SNAr reactions, while non-polar solvents (toluene) favor radical pathways. Accelerated stability studies (40°C/75% RH) reveal hydrolysis susceptibility, guiding storage in anhydrous, inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.